molecular formula C14H10ClN3O B14000487 phenyl N'-(4-chlorophenyl)-N-cyanocarbamimidate CAS No. 883049-31-8

phenyl N'-(4-chlorophenyl)-N-cyanocarbamimidate

Katalognummer: B14000487
CAS-Nummer: 883049-31-8
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: QZRFYEVRIYMHPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenyl group, a 4-chlorophenyl group, and a cyanocarbamimidate moiety, which contribute to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate typically involves the reaction of phenyl isocyanate with 4-chlorophenyl cyanamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound .

Industrial Production Methods

On an industrial scale, the production of phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate has found applications in several scientific research areas:

Wirkmechanismus

The mechanism by which phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate can be compared with other similar compounds, such as:

The uniqueness of phenyl N’-(4-chlorophenyl)-N-cyanocarbamimidate lies in its specific structural features and the resulting chemical reactivity, which differentiate it from other compounds with similar applications.

Eigenschaften

CAS-Nummer

883049-31-8

Molekularformel

C14H10ClN3O

Molekulargewicht

271.70 g/mol

IUPAC-Name

phenyl N'-(4-chlorophenyl)-N-cyanocarbamimidate

InChI

InChI=1S/C14H10ClN3O/c15-11-6-8-12(9-7-11)18-14(17-10-16)19-13-4-2-1-3-5-13/h1-9H,(H,17,18)

InChI-Schlüssel

QZRFYEVRIYMHPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=NC2=CC=C(C=C2)Cl)NC#N

Löslichkeit

1.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.